molecular formula C11H9N3 B11907686 5H-indeno[1,2-d]pyrimidin-2-amine

5H-indeno[1,2-d]pyrimidin-2-amine

Cat. No.: B11907686
M. Wt: 183.21 g/mol
InChI Key: LATUHOJYVFKHFR-UHFFFAOYSA-N
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Description

5H-indeno[1,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9N3. It is a fused bicyclic system containing both indene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-indeno[1,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of indene derivatives with pyrimidine precursors in the presence of catalysts. For instance, the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5H-indeno[1,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5H-indeno[1,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-indeno[1,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-indeno[1,2-d]pyrimidin-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H9N3/c12-11-13-6-8-5-7-3-1-2-4-9(7)10(8)14-11/h1-4,6H,5H2,(H2,12,13,14)

InChI Key

LATUHOJYVFKHFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NC=C31)N

Origin of Product

United States

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